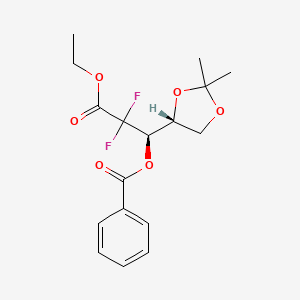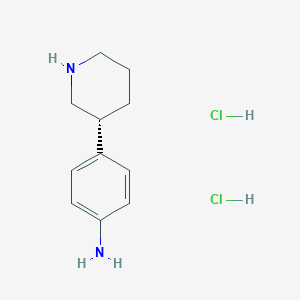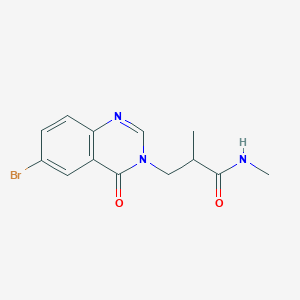
2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-erythropentonic acid ethyl ester 3-benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-erythropentonic acid ethyl ester 3-benzoate is a synthetic organic compound It is characterized by the presence of fluorine atoms, an isopropylidene group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-erythropentonic acid ethyl ester 3-benzoate typically involves multiple steps:
Starting Materials: The synthesis begins with a suitable sugar derivative.
Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST).
Protection: Protection of hydroxyl groups using isopropylidene groups.
Esterification: Formation of the benzoate ester using benzoic acid and a coupling reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoate ester.
Reduction: Reduction reactions could target the ester or the fluorinated carbon atoms.
Substitution: Nucleophilic substitution reactions could occur at the fluorinated carbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Fluorine Chemistry: Studied for its unique properties due to the presence of fluorine atoms.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for potential therapeutic applications, particularly in antiviral or anticancer research.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, it might mimic the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its reaction.
Comparación Con Compuestos Similares
Similar Compounds
2-Deoxy-2,2-difluoro-D-ribose: A simpler fluorinated sugar derivative.
2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-ribose: Similar structure but without the benzoate ester.
Uniqueness
The presence of both fluorine atoms and a benzoate ester makes 2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-erythropentonic acid ethyl ester 3-benzoate unique. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H20F2O6 |
|---|---|
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
[(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-ethoxy-2,2-difluoro-3-oxopropyl] benzoate |
InChI |
InChI=1S/C17H20F2O6/c1-4-22-15(21)17(18,19)13(12-10-23-16(2,3)25-12)24-14(20)11-8-6-5-7-9-11/h5-9,12-13H,4,10H2,1-3H3/t12-,13-/m1/s1 |
Clave InChI |
OMWGKDXWCKGRHY-CHWSQXEVSA-N |
SMILES isomérico |
CCOC(=O)C([C@@H]([C@H]1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F |
SMILES canónico |
CCOC(=O)C(C(C1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-rel-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/no-structure.png)




![5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12847235.png)


![Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12847266.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)
![4-Chloro-2-phenylbenzo[d]oxazole](/img/structure/B12847277.png)

